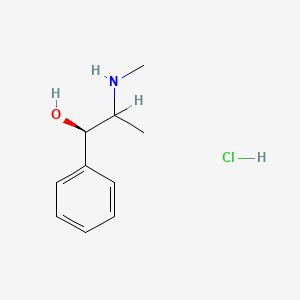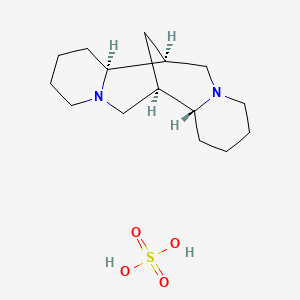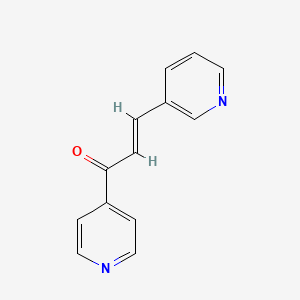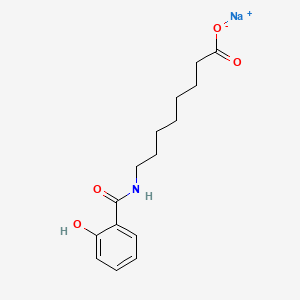
Batimastat
Übersicht
Beschreibung
Batimastat, also known as BB-94, is a drug that was invented by Laurie Hines of British Biotech (now Vernalis). It is an anti-metastatic drug that belongs to the family of drugs called angiogenesis inhibitors . It acts as a matrix metalloproteinase inhibitor (MMPI) by mimicking natural MMPI peptides .
Molecular Structure Analysis
Batimastat has a chemical formula of C23H31N3O4S2 and a molecular weight of 477.64 . It is a low-molecular-weight and peptide-like collagen substrate analogue .Chemical Reactions Analysis
Batimastat has been used to inhibit matrix metalloproteinases (MMPs) activity in various studies . It is a secondary carboxamide resulting from the formal condensation of the carboxy group of a specific acid with the amino group of hydroxylamine .Physical And Chemical Properties Analysis
Batimastat has a chemical formula of C23H31N3O4S2, an average mass of 477.64, and a monoisotopic mass of 477.175598 . It belongs to the class of organic compounds known as phenylalanine and derivatives .Wissenschaftliche Forschungsanwendungen
Hematological Tumors
Batimastat (BB-94) has been studied for its effects on hematological tumors. It has been shown to induce cytotoxic and cytostatic effects in in vitro models of hematological tumors . The study investigated the effects of Batimastat in single-administration and daily administration schemes in Acute Myeloid Leukemia (AML), Myelodysplastic Neoplasms (MDS), and Multiple Myeloma (MM) cell lines . The results showed that BB-94 decreases cell viability and density in a dose-, time-, administration-scheme-, and cell-line-dependent manner .
Inhibition of Angiogenesis
Batimastat has been identified as an angiogenesis inhibitor . Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of tumors. By inhibiting this process, Batimastat can potentially slow down or stop the growth of tumors .
Interaction with Metalloproteinases
Batimastat is a broad-spectrum matrix metalloproteinase inhibitor (MMPI) . Matrix metalloproteinases (MMPs) are enzymes that break down proteins in the extracellular matrix, a process that is often upregulated in cancer. By inhibiting MMPs, Batimastat can decrease the invasion of cancer cells and prolong survival in treated animals .
Ovarian Carcinoma
Batimastat has shown antineoplastic and antiangiogenic activity in various tumor models, including human ovarian carcinoma (HOC) xenografts . In a study, it was used to investigate the effect of Batimastat on the antineoplastic activity of cisplatin, a chemotherapy drug .
Electrochemical Interaction Analysis
The electrochemical interaction of Batimastat has been analyzed using Surface-Enhanced Raman Spectroscopy (SERS) . This research provides a complete account of the influence of applied electrode potential and excitation wavelengths at the molecule-metal interface .
Breast Cancer Recurrence
Batimastat has been shown to inhibit breast cancer recurrence . This suggests its potential as a therapeutic agent in the treatment of breast cancer .
Colon Tumor Growth and Spread
Batimastat has been shown to decrease colon tumor growth and spread . This indicates its potential use in the treatment of colon cancer .
Lung Cancer
Batimastat has also been shown to inhibit lung cancer in murine models . This suggests its potential as a therapeutic agent in the treatment of lung cancer .
Wirkmechanismus
Target of Action
Batimastat, also known as BB-94, primarily targets Matrix Metalloproteinases (MMPs) . MMPs are a family of proteolytic enzymes that degrade multiple components of the extracellular matrix . They play a crucial role in various physiological processes and pathological conditions, including cancer .
Mode of Action
Batimastat acts as a Matrix Metalloproteinase Inhibitor (MMPI) . It mimics the peptide structure of natural MMP substrates and binds to MMPs, thereby preventing the degradation of the basement membrane by these proteases . This inhibitory action prevents the migration of endothelial cells needed to form new blood vessels .
Biochemical Pathways
The inhibition of MMPs by Batimastat affects several biochemical pathways. It has been found to activate apoptosis via caspases and ERK1/2 pathways . These pathways play a critical role in regulating cell death and survival .
Pharmacokinetics
Batimastat exhibits unique pharmacokinetic properties. After intrapleural administration, it is detectable in plasma within 1 hour, and peak levels of 20–200 ng/ml occur after 4 hours to 1 week . Batimastat persists in the plasma for up to 12 weeks, at levels exceeding the IC50s for target MMPs . The treatment is well-tolerated, with the most common side effects being low-grade fever and reversible asymptomatic elevation of liver enzymes .
Result of Action
Batimastat has been shown to decrease cell viability and density in a dose-, time-, administration-scheme-, and cell-line-dependent manner . It is effective in inducing apoptosis and cell cycle arrests, especially in acute myeloid leukemia (AML) cells . Furthermore, Batimastat has been found to potentiate the activity of cisplatin, a chemotherapy drug, in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of Batimastat can be influenced by various environmental factors. For instance, the administration scheme (single or daily) can significantly impact its cytotoxic and cytostatic effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFILPEOLDIKJHX-QYZOEREBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156497 | |
| Record name | Batimastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Batimastat | |
CAS RN |
130370-60-4 | |
| Record name | Batimastat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130370-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batimastat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130370604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batimastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Batimastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130370-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BATIMASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK349F52C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Batimastat?
A1: Batimastat [(4-N-hydroxyamino)-2R-isobutyl-3S-(thienyl-thiomethyl)succinyl]-L- phenyl-alanine-N-methylamide) is a synthetic inhibitor of matrix metalloproteinases (MMPs). [] MMPs are a family of zinc-dependent enzymes that play crucial roles in the breakdown and remodeling of the extracellular matrix (ECM). []
Q2: How does Batimastat interact with MMPs?
A2: Batimastat acts as a broad-spectrum MMP inhibitor by binding to the zinc ion present in the active site of these enzymes. [] This binding effectively prevents the enzyme from interacting with and degrading its ECM substrates. [] The crystal structure of human neutrophil collagenase (MMP-8) complexed with Batimastat reveals a bidentate interaction between the inhibitor and the catalytic zinc ion through the hydroxyl and carbonyl oxygens of Batimastat's hydroxamate group. []
Q3: What are the downstream effects of MMP inhibition by Batimastat?
A3: Inhibiting MMP activity with Batimastat has been shown to have various downstream effects, including:
- Reduced tumor growth and metastasis: Batimastat has demonstrated significant inhibitory effects on the growth and spread of various cancer types in preclinical models, including breast, colon, ovarian, and pancreatic cancers. [, , , , ] This effect is attributed to the suppression of MMP-mediated ECM degradation, which is crucial for tumor invasion and angiogenesis. []
- Attenuation of pulmonary hypertension: Batimastat has been shown to reduce pulmonary hypertension in chronically hypoxic rats. [] The mechanism is thought to involve the inhibition of collagenolytic activity, thereby reducing vascular remodeling. []
- Reduction of epidural fibrosis: Batimastat has demonstrated efficacy in reducing epidural fibrosis following laminectomy in a rat model. [] This finding suggests a potential role for Batimastat in preventing post-surgical complications related to excessive scar tissue formation. []
- Modulation of immune responses: Research suggests that Batimastat can influence IgE secretion by inhibiting the proteolytic processing of CD23 (FcεRII). [, ] This finding highlights the potential of Batimastat in modulating immune responses, particularly in allergic diseases characterized by elevated IgE levels. []
Q4: Does Batimastat affect the expression levels of MMPs?
A4: While Batimastat effectively inhibits the activity of MMPs, studies have shown that it does not directly affect the mRNA levels of these enzymes in tumor cells or tissues. [] Instead, its primary mode of action is through direct interaction with the enzyme's active site, preventing substrate binding and subsequent ECM degradation. []
Q5: What is the molecular formula and weight of Batimastat?
A5: The molecular formula of Batimastat is C21H28N4O4S2, and its molecular weight is 464.6 g/mol.
Q6: Has Batimastat been investigated for controlled drug delivery applications?
A6: Yes, Batimastat has been explored for use in drug-eluting stents. [] One study evaluated the safety and efficacy of Batimastat-eluting stents in patients with coronary artery disease. []
Q7: How do structural modifications of Batimastat affect its inhibitory activity against MMPs?
A7: The structure of Batimastat, particularly the hydroxamate group and the P2′ substituent, are crucial for its inhibitory activity against MMPs. [] Modifications to these regions can significantly affect the compound's potency and selectivity for different MMP subtypes. [, ] For example, removal of the thienothiomethyl substituent adjacent to the hydroxamate moiety significantly decreases inhibitory potency towards α-secretase. []
Q8: Are there any known instances where Batimastat administration led to unexpected outcomes?
A8: Yes, paradoxically, Batimastat administration has been linked to increased liver metastasis in specific experimental settings. [] This unexpected outcome highlights the complex interplay between MMPs, tumor cells, and the microenvironment and underscores the importance of thoroughly evaluating potential side effects of MMP inhibitors. []
Q9: What in vitro models have been used to study the effects of Batimastat?
A9: Various in vitro models have been employed to investigate the effects of Batimastat on cellular processes, including:
- Cell viability and proliferation assays: These assays are used to assess the direct cytotoxic effects of Batimastat on different cell types, including cancer cells. [, , ]
- Angiogenesis assays: In vitro tube formation assays using endothelial cells are commonly used to evaluate the antiangiogenic potential of Batimastat. [, ]
- Invasion assays: These assays utilize various matrices, such as Matrigel, to mimic the extracellular environment and assess the ability of Batimastat to inhibit tumor cell invasion. [, , ]
Q10: What in vivo models have been employed to investigate the efficacy of Batimastat?
A10: Researchers have utilized a variety of animal models to assess the in vivo efficacy of Batimastat, including:
- Xenograft models: Human tumor cells are implanted into immunodeficient mice to study the effects of Batimastat on tumor growth, metastasis, and angiogenesis. [, , , , ]
- Syngeneic models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of Batimastat's effects on tumor progression in the context of a functional immune system. [, , ]
- Spontaneous metastasis models: Tumor cells are implanted into animals, allowed to form primary tumors, and then surgically removed. [, ] Batimastat is administered after surgery to assess its effects on the development of distant metastases.
- Disease-specific models: Researchers have utilized models like the bleomycin-induced pulmonary fibrosis model [] and the mdx mouse model of Duchenne muscular dystrophy [] to investigate the therapeutic potential of Batimastat in specific disease contexts.
Q11: Have any clinical trials been conducted with Batimastat?
A11: Yes, Batimastat was one of the first MMP inhibitors to enter clinical trials. [, ] Unfortunately, the phase III trials were disappointing, demonstrating limited clinical efficacy. []
Q12: What factors contributed to the limited clinical success of Batimastat despite promising preclinical data?
A12: Several factors might have contributed to the discrepancy between the preclinical and clinical outcomes of Batimastat, including:
- Patient selection: The lack of reliable biomarkers to identify patients who would benefit most from MMP inhibition may have resulted in the inclusion of individuals with tumors not primarily driven by MMP activity. [, ]
- Disease stage: Early clinical trials often focused on patients with advanced-stage cancers, where the disease complexity and tumor burden might have limited the efficacy of single-agent therapy like Batimastat. [, ]
- Dose and schedule: Optimizing the dosing regimen and schedule of Batimastat administration is crucial for achieving therapeutic efficacy while minimizing potential side effects. [, ]
Q13: Are there any alternative MMP inhibitors?
A13: Yes, besides Batimastat, numerous other MMP inhibitors have been developed and investigated. These inhibitors can be classified into different groups based on their structure and mechanism of action. Some examples include:
- Hydroxamate-based inhibitors: Similar to Batimastat, these inhibitors contain a hydroxamate group that chelates the zinc ion in the active site of MMPs. Marimastat is another example of a hydroxamate-based MMP inhibitor that has been evaluated in clinical trials. [, ]
- Non-hydroxamate inhibitors: These inhibitors utilize different chemical moieties to target MMPs and often display improved selectivity profiles compared to broad-spectrum hydroxamate inhibitors. []
Q14: What tools and resources are essential for research on Batimastat and other MMP inhibitors?
A14: Effective research on Batimastat and MMP inhibitors requires access to various tools and resources:
- In vitro and in vivo models: Reliable and well-characterized models are crucial for studying the effects of Batimastat on different cellular processes and disease pathologies. [, ]
- Analytical techniques: Techniques like gelatin zymography, ELISA, and immunohistochemistry are essential for quantifying MMP activity, protein levels, and localization. [, ]
- Molecular modeling and computational chemistry: Computational approaches are valuable for understanding the interactions between Batimastat and its target enzymes, predicting the activities of novel inhibitors, and guiding rational drug design. [, ]
Q15: What is the historical significance of Batimastat in MMP inhibitor research?
A15: Batimastat played a pivotal role in the development and understanding of MMP inhibitors as potential cancer therapeutics. It was one of the first MMP inhibitors to enter clinical trials, generating significant interest in this class of drugs. [, ] Although Batimastat itself did not translate into a successful clinical treatment, it provided valuable insights into the challenges and considerations for developing effective MMP-targeted therapies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



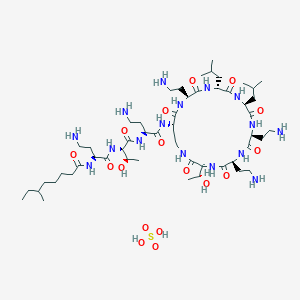

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)







